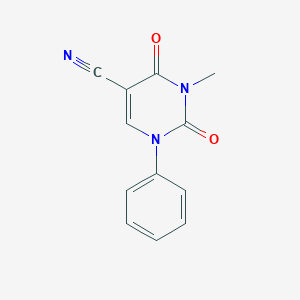

5-Cyano-3-methyl-1-phenyluracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

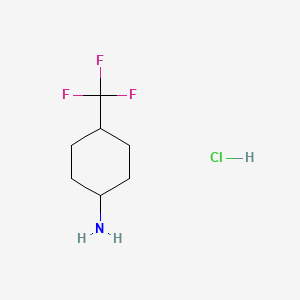

5-Cyano-3-methyl-1-phenyluracil is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.223. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can be treated with ammonia, alkylamines, or sodium hydroxide to afford 6-amino-5-iminomethyluracils through rearrangement involving ring-opening and ring-closure processes (Hirota et al., 1989).

Hydrolysis to Yield Uracil Derivatives : Heating 5-cyanouracil derivatives in concentrated HBr or H2SO4 removes the cyano group, yielding substituted uracils or 5-carbamoyluracil derivatives (Senda et al., 1972).

Novel Transformation in Aprotic and Protic Solvents : 5-Cyano-1-(dihydroxypropyl)-3-methyluracils, synthesized from 1-(4-nitrophenyl)-5-cyano-3-methyluracil, show different reactions in aprotic versus protic solvents, leading to products of Dimroth rearrangement (Gondela et al., 2004).

Molecular Imprinted Polymers Applications : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the creation of molecular imprinted polymers with applications in enhancing organic fillers for bagasse cellulose fibers, showing potential in antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).

Synthesis of Fluorescent Derivatives : Condensation of cyanoacetylurea with aniline and trimethoxymethane yields 5-cyano-1-phenyluracil derivatives with strong fluorescence, demonstrating potential in chemical and material science applications (Wolfbeis, 1982).

Pharmaceutical Research

Role in Anticancer and Antimicrobial Agent Synthesis : this compound is involved in the synthesis of pyrimidine derivatives, showing promising results in antimicrobial and anticancer activities (Mohamed et al., 2017).

Formation of Chemotherapeutic Agents : Compounds derived from this compound have been investigated for potential chemotherapeutic activities, including fungicidal, bactericidal, and antiviral properties (Ram et al., 1987).

Enzymatic Kinetic Resolution : this compound derivatives are used in the enzymatic kinetic resolution of cyanohydrin acetates, demonstrating applications in synthesizing chiral compounds for pharmaceutical purposes (Ohta et al., 1989).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-14-11(16)9(7-13)8-15(12(14)17)10-5-3-2-4-6-10/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIITVIRUHNKIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)

![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)

![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)